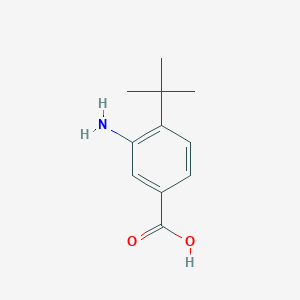
4-(2,2-Dichlorocyclopropyl)phenyl acetate
Descripción general
Descripción
“4-(2,2-Dichlorocyclopropyl)phenyl acetate” is a chemical compound with the molecular formula C11H10Cl2O2 . It is also known by its IUPAC name, this compound .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an acetate group attached to a phenyl group, which is further substituted with a 2,2-dichlorocyclopropyl group . The average mass of the molecule is 245.102 Da, and the monoisotopic mass is 244.005783 Da .Aplicaciones Científicas De Investigación
4-(2,2-Dichlorocyclopropyl)phenyl acetate has a wide range of scientific research applications. It is often used as a reagent in organic synthesis, as it is highly soluble in organic solvents and has a low volatility. This compound is also used in a variety of analytical techniques, including gas chromatography and high-performance liquid chromatography. In addition, this compound is used in the synthesis of a variety of pharmaceuticals and other compounds. Finally, this compound has been used in a variety of biological research applications, including the study of enzyme kinetics and the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 4-(2,2-Dichlorocyclopropyl)phenyl acetate is not fully understood. However, it is believed that this compound interacts with enzymes in a variety of ways. It has been shown to bind to enzymes, inhibit the activity of enzymes, and activate enzymes. In addition, this compound has been shown to interact with proteins, lipids, and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug concentrations in the body. In addition, this compound has been shown to activate enzymes involved in the metabolism of drugs, leading to decreased drug concentrations in the body. Finally, this compound has been shown to interact with proteins, lipids, and other biomolecules, leading to changes in their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,2-Dichlorocyclopropyl)phenyl acetate has several advantages for use in laboratory experiments. It is highly soluble in organic solvents, has a low volatility, and is relatively non-toxic. In addition, this compound is relatively inexpensive and easy to obtain. However, this compound does have some limitations. It is not very stable, and it can react with other compounds in solution, leading to the formation of byproducts.
Direcciones Futuras
Given the wide range of scientific research applications of 4-(2,2-Dichlorocyclopropyl)phenyl acetate, there are a number of potential future directions for research. One potential direction is to further explore the biochemical and physiological effects of this compound. In addition, more research could be done to develop new methods of synthesizing this compound. Finally, further research could be done to explore the potential applications of this compound in drug development and other areas.
Métodos De Síntesis
4-(2,2-Dichlorocyclopropyl)phenyl acetate can be synthesized by a variety of methods. The most common method involves the reaction of 2,2-dichlorocyclopropanecarboxylic acid and phenylmagnesium bromide. This reaction yields this compound as the primary product, with minor amounts of other byproducts. The reaction can be catalyzed by a variety of acids, such as trifluoroacetic acid or p-toluenesulfonic acid. Other methods of synthesizing this compound include the reaction of 2,2-dichlorocyclopropanecarboxylic acid and phenylmagnesium chloride, and the reaction of 2,2-dichlorocyclopropanecarboxylic anhydride and phenylmagnesium bromide.
Safety and Hazards
Propiedades
IUPAC Name |
[4-(2,2-dichlorocyclopropyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O2/c1-7(14)15-9-4-2-8(3-5-9)10-6-11(10,12)13/h2-5,10H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJAPEXFANADPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC2(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464441 | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144900-34-5 | |
| Record name | Phenol, 4-(2,2-dichlorocyclopropyl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144900-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144900345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2,2-Dichlorocyclopropyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2,2-dichlorocyclopropyl)phenyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



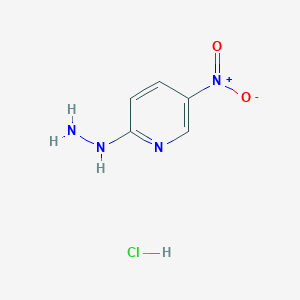
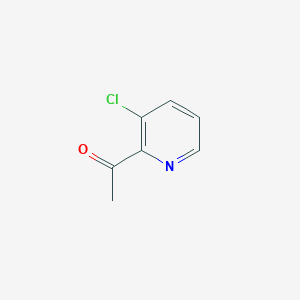
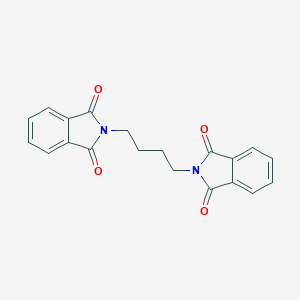
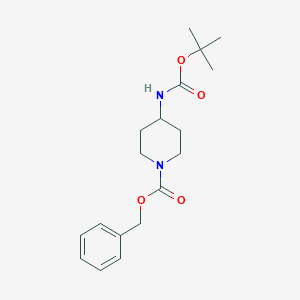

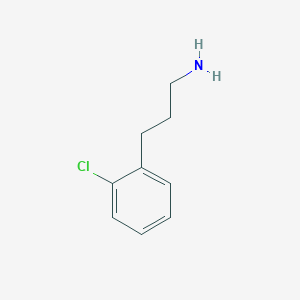

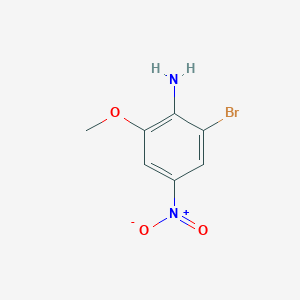
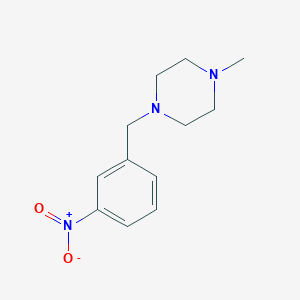


![[(1R)-1-chloroethyl]benzene](/img/structure/B172487.png)
